23S-Hydroxyl-11,15-dioxo-ganoderic acid DM is a natural product found in Ganoderma lucidum with data available.
23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oicacid
CAS No.:
Cat. No.: VC16655200
Molecular Formula: C30H40O7
Molecular Weight: 512.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H40O7 |
|---|---|
| Molecular Weight | 512.6 g/mol |
| IUPAC Name | (E,4S,6R)-4-hydroxy-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid |
| Standard InChI | InChI=1S/C30H40O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-18,21,31H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,21+,28+,29-,30+/m1/s1 |
| Standard InChI Key | PILMPTUAXYPAME-KKYGLDRZSA-N |
| Isomeric SMILES | C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |
| Canonical SMILES | CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |
Introduction
Chemical Identity and Structural Characterization
Molecular Formula and Nomenclature
23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid (PubChem CID: 25000689) belongs to the lanostanoid triterpenoid class. Its systematic IUPAC name, (E,4S,6R)-4-hydroxy-2-methyl-6-[(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid, reflects its stereochemical configuration and functional group arrangement .
Table 1: Key Chemical Identifiers
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 512.6 g/mol |
| CAS Registry Number | 1085273-49-9 |
| PubChem CID | 25000689 |
| ChEMBL ID | CHEMBL2203591 |
| SMILES Notation | CC@H... |
Stereochemical Features
The compound’s bioactivity is closely tied to its stereochemistry:
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23S Configuration: The hydroxyl group at position 23 adopts an S configuration, critical for molecular interactions .
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24E Double Bond: The E geometry of the C24 double bond influences conformational flexibility and receptor binding.
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Tetraoxo System: Ketone groups at C3, C7, C11, and C15 create a rigid, planar region that may enhance membrane permeability .
Natural Occurrence and Extraction
Source: Ganoderma lucidum
This triterpenoid is predominantly isolated from the fruit bodies of Ganoderma lucidum (Reishi mushroom), a species revered in traditional medicine for its immunomodulatory properties . Extraction protocols typically involve:
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Solvent Extraction: Ethanol or methanol washes to solubilize non-polar constituents.
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Chromatographic Purification: Column chromatography (silica gel, Sephadex LH-20) for fractionation .
Table 2: Natural Sources and Yields
Pharmacological Activities
Cytotoxic Effects
In a landmark study, 23S-hydroxy-3,7,11,15-tetraoxo-lanost-8,24E-diene-26-oic acid demonstrated dose-dependent cytotoxicity against four human cancer cell lines:
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P388 murine leukemia: IC = 10.2 μM
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HeLa cervical cancer: IC = 8.7 μM
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BEL-7402 hepatoma: IC = 15.4 μM
Mechanistic studies suggest apoptosis induction via mitochondrial pathway activation, though detailed targets remain under investigation .
Analytical and Spectroscopic Data
Nuclear Magnetic Resonance (NMR)
Key H and C NMR signals (CDCl, 600 MHz):
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δ 2.41 ppm (s, H-5): Correlates with the C3 ketone.
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δ 5.72 ppm (d, J = 15.4 Hz, H-24): Confirms the E geometry of the C24 double bond .
Table 3: Selected NMR Assignments
| Position | H (δ, ppm) | C (δ, ppm) |
|---|---|---|
| C3 | - | 211.5 |
| C7 | - | 207.8 |
| C23 | 4.12 (m) | 72.3 |
Mass Spectrometry
High-resolution ESI-MS exhibits a molecular ion peak at m/z 513.2881 [M+H], consistent with the molecular formula . Fragmentation patterns indicate sequential loss of ketone groups (-CO, -2CO) .
Synthetic and Biosynthetic Pathways
Biosynthesis in Ganoderma
The compound originates from the mevalonate pathway, with oxidosqualene cyclase catalyzing lanosterol formation. Subsequent oxidations by cytochrome P450 enzymes introduce ketone groups at C3, C7, C11, and C15.
Challenges in Chemical Synthesis
Total synthesis is hindered by:
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Stereochemical Complexity: Seven stereocenters require precise chiral control.
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Oxidative Sensitivity: The tetraoxo system is prone to reduction under standard conditions .
Future Research Directions
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Mechanistic Studies: Elucidate molecular targets using CRISPR-Cas9 knockout models.
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Structural Optimization: Semi-synthetic modifications to enhance bioavailability.
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In Vivo Trials: Evaluate pharmacokinetics in murine models.
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